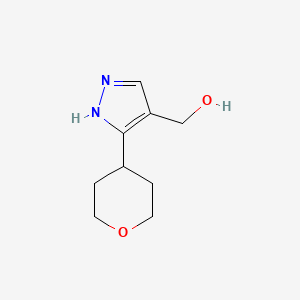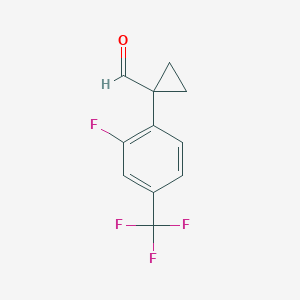
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with a formyl group and a phenyl ring bearing fluoro and trifluoromethyl substituents
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-trifluoromethylbenzene and cyclopropane derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the cyclopropane ring.
Cyclopropanation: The key step in the synthesis is the cyclopropanation reaction, where the deprotonated starting materials react to form the cyclopropane ring. This step may require the use of transition metal catalysts, such as rhodium or copper complexes, to enhance the reaction efficiency.
Formylation: The final step involves the introduction of the formyl group to the cyclopropane ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
Analyse Chemischer Reaktionen
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups. Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in these reactions.
Addition: The cyclopropane ring can undergo addition reactions with various electrophiles, leading to ring-opening and formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical or agrochemical applications.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, such as fluorinated polymers or advanced materials.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane involves its interaction with specific molecular targets and pathways. The compound’s formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-tri-fluoromethylphenyl)-1-formylcyclopropane can be compared with similar compounds, such as:
3-{[2-Fluoro-4-(trifluoromethyl)phenyl]sulfanyl}propanoic acid: This compound shares the fluoro and trifluoromethyl substituents but differs in the presence of a sulfanyl group and a propanoic acid moiety.
2-{[2-Fluoro-4-(trifluoromethyl)phenyl]ethynyl}-1,3-dimethylbenzene: This compound features an ethynyl linkage and dimethyl substitution on the benzene ring.
5-Chloro-1-{1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl}-4-methoxy-1H-pyrazole: This compound includes a pyrazole ring and additional chloro and methoxy substituents.
Eigenschaften
CAS-Nummer |
155598-01-9 |
|---|---|
Molekularformel |
C11H8F4O |
Molekulargewicht |
232.17 g/mol |
IUPAC-Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H8F4O/c12-9-5-7(11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
BRAPKQJMJZTYFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C=O)C2=C(C=C(C=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)
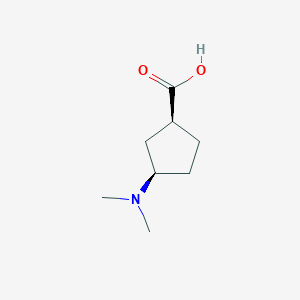
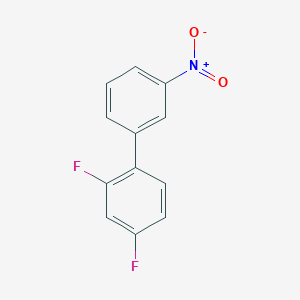
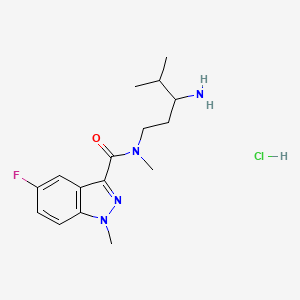
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)

![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)

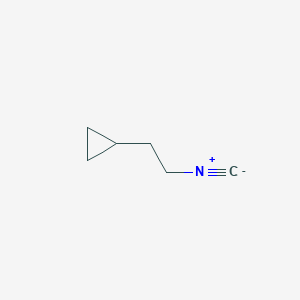

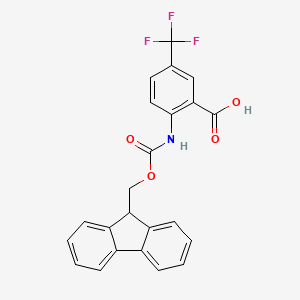
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
